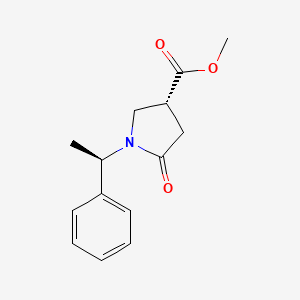

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Übersicht

Beschreibung

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidine ring, a phenylethyl group, and a carboxylate ester, making it a versatile intermediate in various synthetic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of ®-1-phenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction typically requires the use of a base such as potassium hydroxide in a solvent like tetrahydrofuran. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Various substituted derivatives from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of ®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

- ®-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate

- (S)-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate

Uniqueness

®-methyl 5-oxo-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers. This chiral specificity is crucial in applications where the stereochemistry of the molecule affects its interaction with biological targets.

Biologische Aktivität

(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with the CAS number 99735-45-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol. The compound features a pyrrolidine ring, which is a common motif in various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| CAS Number | 99735-45-2 |

| LogP | 1.707 |

| PSA | 46.61 Ų |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of pyrrolidine structures have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 250 µg/mL, indicating their potential as antimicrobial agents .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests possible interactions with neurotransmitter systems. Research indicates that pyrrolidine derivatives can act as antagonists at ionotropic glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This activity may provide insights into their potential use in treating neurodegenerative diseases or conditions characterized by excitotoxicity .

Case Studies

- Antioxidant Activity : A study conducted on related compounds demonstrated that certain pyrrolidine derivatives exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have shown that modifications at specific positions on the ring can significantly enhance biological activity. For example, substituents at the 5-position of the pyrrolidine ring were found to influence both potency and selectivity towards various biological targets .

In Vivo Studies

In vivo studies using animal models have indicated that this compound may exhibit anti-inflammatory effects. These findings are particularly relevant for conditions such as arthritis and other inflammatory diseases. Doses administered in these studies ranged from 50 mg/kg to 100 mg/kg, showing a significant reduction in inflammatory markers .

The proposed mechanism of action for this compound involves modulation of neurotransmitter release and inhibition of pro-inflammatory cytokines. This dual action could position it as a candidate for further development in both neuropharmacology and inflammatory disease treatment .

Eigenschaften

IUPAC Name |

methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENQIPNJLDAXAT-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469830 | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852857-11-5, 99735-45-2 | |

| Record name | rel-Methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852857-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.